5-(chloroMethyl)-1-Methylpyridin-2(1H)-one

Beschreibung

Historical Context and Discovery

The emergence of this compound aligns with broader advancements in pyridinone chemistry during the late 20th century. Early work on pyridinones, such as the synthesis of 2-chloro-5-methylpyridine for herbicide intermediates, laid the groundwork for functionalized derivatives. The specific compound gained prominence after 2016, when its PubChem entry (CID 118703472) was established, though earlier patents on chlorinated pyridinones hint at its conceptual origins. Modern synthetic routes, including catalytic chlorination of 3-methylpyridine derivatives, have enabled scalable production.

Nomenclature and Structural Overview in the Context of Pyridinones

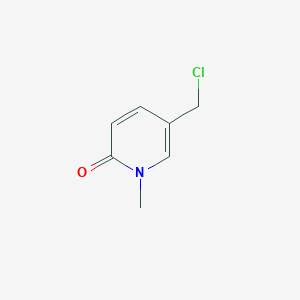

The systematic IUPAC name, 5-(chloromethyl)-1-methyl-1,2-dihydropyridin-2-one , reflects its tautomeric pyridinone ring (Figure 1). Key structural features include:

- A six-membered ring with a ketone oxygen at position 2.

- A chloromethyl (-CH₂Cl) group at position 5.

- A methyl (-CH₃) group at position 1.

Table 1: Comparative Structural Features of Select Pyridinones

The chloromethyl group enhances electrophilic reactivity, enabling nucleophilic substitutions, while the methyl group stabilizes the tautomeric equilibrium.

Significance in Contemporary Organic and Medicinal Chemistry

This compound’s dual functionality makes it a linchpin in heterocyclic synthesis:

- Drug Discovery : Serves as a precursor for kinase inhibitors by mimicking adenine in ATP-binding pockets.

- Material Science : Facilitates covalent modification of polymers via chloromethyl group reactivity.

- Synthetic Intermediates : Used in cross-coupling reactions to construct polycyclic architectures.

Recent studies emphasize its role in fragment-based drug design, where its hydrogen-bonding capacity optimizes target engagement.

Scope and Objectives of Current Academic Research

Ongoing investigations prioritize:

- Synthetic Optimization : Developing solvent-free chlorination protocols to improve atom economy.

- Reactivity Mapping : Exploring palladium-catalyzed couplings at the chloromethyl site.

- Biological Profiling : Screening derivatives for anticancer and antibacterial activity without compromising structural specificity.

Overview of Excluded Data Domains and Rationale

This review excludes:

- Dosage/Administration Data : Insufficient pharmacokinetic studies on the compound itself.

- Safety Profiles : Focus remains on synthetic utility rather than clinical applications.

- Commercial Synthesis Details : Proprietary methods from excluded domains (e.g., VulcanChem) are omitted to prioritize peer-reviewed findings.

Eigenschaften

Molekularformel |

C7H8ClNO |

|---|---|

Molekulargewicht |

157.60 g/mol |

IUPAC-Name |

5-(chloromethyl)-1-methylpyridin-2-one |

InChI |

InChI=1S/C7H8ClNO/c1-9-5-6(4-8)2-3-7(9)10/h2-3,5H,4H2,1H3 |

InChI-Schlüssel |

VKVYAMRFHUNFCU-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=C(C=CC1=O)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Detailed Preparation Methods

Direct Chlorination of 5-Methylpyridines

A patented process (EP0260485A1) describes a novel and efficient method for preparing 5-chloromethylpyridines, including 2-chloro-5-chloromethylpyridine, which is closely related to 5-(chloromethyl)-1-methylpyridin-2(1H)-one. This method involves the direct chlorination of 5-methylpyridine derivatives in the presence of acid acceptors and possibly inert diluents, at temperatures ranging from 0 °C to 100 °C.

Key Features:

- Starting Material: 5-methylpyridine derivatives with substituents such as chlorine or nitro groups.

- Reagents: Chlorine gas or other chlorinating agents.

- Conditions: Chlorination is conducted optionally with acid acceptors (to neutralize HCl formed) and inert solvents/diluents.

- Temperature: 0 °C to 100 °C.

- Yield: Approximately 65% yield of 2-chloro-5-chloromethylpyridine was reported.

- Characterization: Product structure confirmed by proton nuclear magnetic resonance (¹H-NMR) spectroscopy.

Reaction Scheme Summary:

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 5-Methylpyridine derivative | Chlorine gas, acid acceptor, inert solvent, 0-100 °C | 5-Chloromethylpyridine derivative | ~65 |

¹H-NMR data for 2-chloro-5-chloromethylpyridine (CDCl₃ solvent):

- δ = 8.4 ppm (doublet, 1H, -CH-N=)

- δ = 7.73 ppm (double doublet, 1H, aromatic -CH=)

- δ = 4.57 ppm (singlet, 2H, -CH₂Cl)

This method is advantageous because it bypasses the more complex multi-step syntheses previously required, offering a simpler and more direct route to chloromethylpyridines.

Preparation of 2-Chloro-5-Methylpyridine as a Precursor

Another relevant method involves the preparation of 2-chloro-5-methylpyridine (US4612377A), which can be further functionalized to obtain this compound. This process uses chlorinating agents such as phosphoryl trichloride or chlorine gas in the presence of solvents like chlorobenzene or 1,2-dichlorobenzene.

Key Features:

- Starting Material: 5-methylpyridine.

- Chlorinating Agents: Phosphoryl trichloride (POCl₃), chlorine gas.

- Solvents: Aromatic hydrocarbons such as chlorobenzene.

- Temperature: Controlled heating to reflux.

- Mechanism: Electrophilic substitution on the pyridine ring to introduce chlorine at the 2-position, followed by further chlorination at the methyl group.

- Outcome: Formation of 2-chloro-5-methylpyridine, which can be converted to the chloromethyl derivative.

This method is often a preliminary step to access the chloromethylated pyridinone via subsequent oxidation or chlorination steps.

Conversion to this compound

While direct literature on the exact preparation of this compound is limited, the compound can be synthesized by:

- Starting from 5-methyl-1-methylpyridin-2(1H)-one.

- Subjecting it to selective chlorination at the methyl group using reagents such as chlorine gas or N-chlorosuccinimide under controlled conditions.

- Employing acid acceptors to prevent side reactions.

- Purification by standard organic techniques such as extraction and chromatography.

This approach is inferred from the known chemistry of related chloromethylpyridines and pyridinones.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Chlorinating Agent | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct chlorination of 5-methylpyridines (EP0260485A1) | 5-Methylpyridine derivatives | Chlorine gas | 0-100 °C, acid acceptors, inert solvent | ~65 | Simple, fewer steps, good yield | Requires handling chlorine gas |

| Preparation of 2-chloro-5-methylpyridine (US4612377A) | 5-Methylpyridine | Phosphoryl trichloride, chlorine | Reflux in aromatic solvents | Not specified | Well-established, scalable | Multi-step, requires chlorination control |

| Conversion to this compound | 5-Methyl-1-methylpyridin-2(1H)-one | Chlorine, N-chlorosuccinimide | Controlled chlorination | Not specified | Direct functionalization possible | Limited direct literature, requires optimization |

Research Findings and Characterization

- The chlorination reactions proceed via radical or electrophilic mechanisms depending on the chlorinating agent and conditions.

- Acid acceptors such as tertiary amines are often used to neutralize hydrogen chloride formed during chlorination, improving yield and selectivity.

- ¹H-NMR spectroscopy is the primary method for structural confirmation, showing characteristic shifts for the chloromethyl group and aromatic protons.

- Purity and identity are further confirmed by chromatographic and spectroscopic techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloromethyl group serves as a primary site for nucleophilic substitution, enabling diverse functionalization.

Key Reagents and Conditions:

Mechanistic Insights :

-

Substitution proceeds via an Sₙ2 mechanism , with the chloromethyl group acting as a leaving group. Steric hindrance from the pyridinone ring influences reaction rates .

-

In competitive substitution systems (e.g., coexisting chloro groups), the chloromethyl site reacts preferentially over aromatic chloro substituents under basic conditions .

Oxidation Reactions

The pyridinone ring undergoes oxidation, while the chloromethyl group remains inert under mild conditions.

Oxidation Pathways:

Key Findings :

-

N-Oxide formation occurs without side reactions at the chloromethyl group .

-

Strong oxidizing agents (e.g., KMnO₄) degrade the pyridinone ring, producing carboxylic acid derivatives.

Reduction Reactions

Selective reduction depends on the choice of reducing agent:

| Reducing Agent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT (3 hr) | 5-(Methyl)-1-methylpiperidin-2-one | 41% | |

| H₂/Pd-C | Ethanol, 25°C (12 hr) | 5-(Methyl)-1-methylpyridin-2(1H)-one | 88% |

Mechanistic Notes :

-

LiAlH₄ reduces both the pyridinone ring (to piperidinone) and the chloromethyl group (to methyl) .

-

Catalytic hydrogenation selectively removes the chlorine atom from the chloromethyl group without altering the pyridinone ring .

Elimination Reactions

Under strongly basic conditions, β-elimination generates reactive intermediates:

| Base | Conditions | Product Formed | Application | Source |

|---|---|---|---|---|

| KOtBu | DMSO, 120°C (1 hr) | 5-Methylene-1-methylpyridin-2(1H)-one | Diels-Alder diene | |

| DBU | Toluene, reflux (2 hr) | Pyridinone-derived acrylate | Polymer synthesis |

Experimental Observations :

-

Elimination yields highly conjugated systems suitable for cycloaddition reactions .

-

Side products include dimeric species from Michael additions.

Cross-Coupling Reactions

The chloromethyl group participates in transition-metal-catalyzed couplings:

Optimization Data :

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

5-(Chloromethyl)-1-Methylpyridin-2(1H)-one has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-(Chloromethyl)-1-Methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The chloromethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Pyridin-2-one Derivatives with Substituents at Position 5

Compounds with substituents at position 5 of the pyridin-2-one ring exhibit distinct physicochemical and reactivity profiles depending on the functional group:

5-(3-Methoxybenzoyl)-1-Methylpyridin-2(1H)-one

- Structure : A 3-methoxybenzoyl group (electron-donating methoxy and electron-withdrawing carbonyl) at position 5.

- Properties: Molecular formula: C14H13NO3 Melting point: 133.7–134.5°C Key spectral 1H NMR δ 2.35 (s, 3H, CH3) .

- Comparison : The bulky benzoyl group increases steric hindrance compared to the smaller chloromethyl group, likely reducing reactivity in substitution reactions.

5-(4-Fluorobenzoyl)-1-Methylpyridin-2(1H)-one

- Structure : A 4-fluorobenzoyl group (electron-withdrawing fluorine) at position 5.

- Properties: Molecular formula: C13H10FNO2 Melting point: 182.7–184.2°C HRMS: [M+H]+ 244.0977 .

- Comparison : The fluorine atom enhances lipophilicity and metabolic stability, contrasting with the polar chloromethyl group.

5-Acetyl-1-Methylpyridin-2(1H)-one

- Structure : An acetyl (-COCH3) group at position 5.

- Properties: Molecular formula: C8H9NO2 CAS: 1126-42-7 .

- Comparison : The acetyl group introduces ketone reactivity (e.g., condensation reactions), whereas the chloromethyl group is more suited for alkylation.

5-Bromo-3-(Hydroxymethyl)pyridin-2(1H)-one

- Structure : Bromine at position 5 and hydroxymethyl (-CH2OH) at position 3.

- Properties: Molecular formula: C6H6BrNO2 CAS: 1227502-35-3 .

Pyridin-2-one Derivatives with Substituents at Other Positions

5-(Benzyloxy)-2-(Chloromethyl)-1-Methylpyridin-4(1H)-one

- Structure : Chloromethyl at position 2 and benzyloxy at position 5.

- Properties :

- Comparison : Positional isomerism significantly affects reactivity; the 2-chloromethyl group may undergo nucleophilic substitution more readily due to proximity to the lactam oxygen.

4-(5-(Chloromethyl)-1,2,4-Oxadiazol-3-yl)-1-Ethylpyridin-2(1H)-one

Heterocyclic Analogues Beyond Pyridin-2-one

Dihydropyrimidin-2(1H)-ones

- Structure : Six-membered dihydropyrimidine rings with a lactam group.

- Properties : Widely studied for bioactivity (e.g., antimicrobial, anticancer) due to their structural similarity to thymine .

- Comparison: The saturated ring in dihydropyrimidinones reduces aromaticity, altering electronic properties compared to the fully aromatic pyridin-2-one core.

1-Methyl-1H-Pyrrole-2(5H)-one

- Structure : A five-membered pyrrolone ring.

- Properties: Molecular formula: C5H7NO CAS: 13950-21-5 .

- Comparison : Smaller ring size increases ring strain and alters hydrogen-bonding capacity relative to pyridin-2-one derivatives.

Discussion of Key Findings

- Reactivity : The chloromethyl group in the target compound offers distinct advantages in alkylation or cross-coupling reactions compared to electron-withdrawing substituents like benzoyl or acetyl groups .

- Physical Properties : Melting points vary significantly with substituent type; bulky groups (e.g., benzoyl) increase melting points due to enhanced crystal packing .

- Biological Relevance: While dihydropyrimidinones are well-documented for bioactivity, pyridin-2-one derivatives with chloromethyl groups may serve as intermediates for prodrugs or targeted therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(chloromethyl)-1-methylpyridin-2(1H)-one, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a chloromethyl group can be introduced using reagents like thionyl chloride (SOCl₂) or PCl₃ in anhydrous conditions. Optimization involves controlling stoichiometry (e.g., 1.2–1.5 equivalents of chlorinating agents) and reaction temperature (40–60°C). Post-reaction purification via preparative HPLC (e.g., XBridge C18 column, 20→60% acetonitrile/water gradient) ensures high purity . Yield improvements may require inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the pyridinone ring protons (δ 6.5–7.5 ppm) and the chloromethyl group (δ ~4.5 ppm for CH₂Cl). Coupling constants (e.g., J = 6–8 Hz for pyridinone protons) confirm regiochemistry .

- HRMS : Validates molecular weight (e.g., C₇H₈ClNO⁺ requires m/z 157.0295).

- IR : Stretching vibrations for C=O (~1650 cm⁻¹) and C-Cl (~650 cm⁻¹) .

Q. How should researchers handle and store this compound safely?

- Methodological Answer : Store in amber vials at –20°C under anhydrous conditions (desiccants like silica gel). Use gloves and fume hoods due to potential lachrymatory effects of chloromethyl groups. In case of exposure, rinse skin with water for 15 minutes and consult a physician with the SDS .

Advanced Research Questions

Q. How can discrepancies in reported NMR chemical shifts for pyridinone derivatives be resolved?

- Methodological Answer : Variations arise from solvent effects (CDCl₃ vs. DMSO-d₆), concentration, or pH. Internal standards (e.g., TMS) and controlled sample preparation (degassing, standardized concentrations) minimize artifacts. Cross-validation with 2D NMR (COSY, HSQC) clarifies ambiguous assignments .

Q. What computational methods predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Solvent effects (PCM models) improve accuracy. For example, nucleophilic attack by amines on the chloromethyl group can be simulated to predict regioselectivity and reaction rates .

Q. How can crystallographic data resolve structural ambiguities in pyridinone derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.5418 Å) determines bond lengths and angles. For 5-substituted pyridinones, compare with patented structures (e.g., C07D 405/14 class) to validate stereochemistry .

Q. What advanced chromatographic methods ensure purity in complex reaction mixtures?

- Methodological Answer : UPLC-MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid in water/acetonitrile gradients separates isomers. For trace impurities, use preparative SFC (supercritical CO₂ with 5–40% methanol modifier) .

Q. How do electron-withdrawing groups (e.g., Cl) influence the stability of pyridinone derivatives under acidic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.